molecular formula C12H11N3O2 B11972229 2-furaldehyde N-phenylsemicarbazone CAS No. 119034-13-8

2-furaldehyde N-phenylsemicarbazone

Cat. No.: B11972229
CAS No.: 119034-13-8
M. Wt: 229.23 g/mol
InChI Key: YRIUZBFPCBYSBJ-UKTHLTGXSA-N
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Description

2-furaldehyde N-phenylsemicarbazone is an organic compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol It is a derivative of semicarbazone, formed by the condensation reaction between 2-furaldehyde and N-phenylsemicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furaldehyde N-phenylsemicarbazone typically involves the reaction of 2-furaldehyde with N-phenylsemicarbazide in the presence of an acid catalyst. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-furaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-furaldehyde N-phenylsemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-furaldehyde N-phenylsemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may inhibit or activate specific biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-furaldehyde semicarbazone
  • 5-methyl-2-furaldehyde semicarbazone
  • 3-(2-furyl) 2-propenal semicarbazone

Uniqueness

2-furaldehyde N-phenylsemicarbazone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antibacterial activity set it apart from other similar compounds .

Properties

CAS No.

119034-13-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-phenylurea

InChI

InChI=1S/C12H11N3O2/c16-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-17-11/h1-9H,(H2,14,15,16)/b13-9+

InChI Key

YRIUZBFPCBYSBJ-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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